Preamble: Navigating the Landscape of a Novel Benzoxazinone
Preamble: Navigating the Landscape of a Novel Benzoxazinone
An In-Depth Technical Guide to 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical entity 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one. It is important to note at the outset that while the broader class of benzoxazinones is well-documented, specific experimental data for this precise benzo[e] isomer is not extensively reported in publicly accessible literature. Consequently, this document synthesizes information from closely related analogues and established synthetic principles to provide a robust predictive and methodological framework. Our objective is to equip researchers with the foundational knowledge necessary to approach the synthesis, characterization, and potential application of this compound with scientific rigor.
The core of our analysis will leverage data from structurally similar compounds, such as the commercially available 6-Bromo-2H-benzo[e][1]oxazine-2,4(3H)-dione, to infer physicochemical properties and guide synthetic strategy. The biological potential will be contextualized within the known activities of the benzoxazinone scaffold, which is a recognized pharmacophore in medicinal chemistry.
Physicochemical and Structural Characteristics
The fundamental attributes of 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one are presented below. These values are calculated based on its chemical structure and can be considered predictive in the absence of direct experimental data. For comparative purposes, data for the related compound, 6-Bromo-2H-benzo[e][1]oxazine-2,4(3H)-dione, is also provided.
| Property | Predicted Value for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one | Data for 6-Bromo-2H-benzo[e][1]oxazine-2,4(3H)-dione[2] |
| Molecular Formula | C₈H₆BrNO₂ | C₈H₄BrNO₃ |
| Molecular Weight | 228.04 g/mol | 242.03 g/mol |
| CAS Number | Not assigned | 24088-82-2 |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | 6-bromo-1,3-benzoxazine-2,4-dione |
| XLogP3-AA | ~1.8 | 1.7 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 |
| Topological Polar Surface Area | 38.3 Ų | 55.4 Ų |
Proposed Synthetic Pathway and Methodological Considerations
The synthesis of 6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one can be approached through a multi-step sequence starting from commercially available precursors. The proposed route leverages a reductive amination followed by cyclization with a carbonylating agent.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards 5-bromo-2-hydroxybenzaldehyde and a suitable nitrogen source as key starting materials. The formation of the oxazinone ring can be achieved by first introducing the nitrogen moiety and then closing the ring with a phosgene equivalent.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(5-bromo-2-hydroxybenzyl)amine
-
Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq) followed by an aqueous solution of ammonia (to adjust pH to ~8-9).
-
Reductive Amination: Cool the mixture to 0 °C and add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Cyclization to form 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one
-
Reaction Setup: Dissolve the N-(5-bromo-2-hydroxybenzyl)amine intermediate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine (2.5 eq).
-
Carbonylation: Cool the solution to 0 °C and add a solution of a phosgene equivalent, such as triphosgene (0.4 eq), dropwise. Caution: Phosgene and its equivalents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the formation of the product.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Potential Biological and Pharmacological Significance
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While the specific activity of 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one has not been reported, we can infer its potential applications based on the activities of related compounds.
-
Antimicrobial and Antifungal Activity: Many benzoxazinone derivatives have demonstrated potent activity against various bacterial and fungal strains.[1] The presence of the bromine atom may enhance this activity through halogen bonding interactions with biological targets.
-
Anticancer Properties: Certain benzoxazinones have been investigated as potential anticancer agents.[3] For instance, some derivatives have been shown to inhibit the growth of lung cancer cells by inducing autophagy and cell cycle arrest.
-
Enzyme Inhibition: The benzoxazinone core can act as a scaffold for the design of enzyme inhibitors. Derivatives have been developed as inhibitors of serine proteases and human leukocyte elastase.[3]
-
Herbicide Safeners: N-substituted benzoxazine derivatives have found applications in agriculture as herbicide safeners, protecting crops from the effects of herbicides.[4]
The potential mechanism of action for these biological activities often involves the interaction of the benzoxazinone core with key enzymes or receptors. The lactam and ether functionalities can participate in hydrogen bonding, while the aromatic ring can engage in π-stacking interactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Bromo-3,4-dihydrobenzo[e]oxazin-2-one is not available, general precautions for handling halogenated aromatic compounds and lactams should be followed. Based on data for similar compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, especially during reactions involving toxic reagents like phosgene equivalents.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
6-Bromo-3,4-dihydrobenzo[e][1]oxazin-2-one represents an intriguing yet underexplored member of the benzoxazinone family. This guide provides a predictive framework for its synthesis and physicochemical properties, drawing upon the established chemistry of its structural isomers and related compounds. The proposed synthetic route offers a viable starting point for its preparation, enabling further investigation into its chemical and biological characteristics.
Future research should focus on the successful synthesis and unambiguous structural characterization of this compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. Subsequently, a systematic evaluation of its biological activity against a panel of microbial strains and cancer cell lines would be a logical next step to unlock its therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of this molecule but also contribute to a broader understanding of the structure-activity relationships within the diverse class of benzoxazinones.
References
-
Abdullahi, M., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN J. Chem., 9(4), 693-700. Available at: [Link]
-
Sharma, S., & Singh, P. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6283. Available at: [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][1][5]oxazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). 3,4-Dihydro-2H-benzo[b][1][5]oxazin-6-ol. Retrieved from [Link]
-
Fu, H., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2509. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-2H-benzo[e][1]oxazine-2,4(3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione | C8H4BrNO3 | CID 13024048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | C8H8BrNO | CID 10727336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | C8H6BrNO2 | CID 16218142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Figure 1: Chemical Structure with Atom Numbering for NMR Assignment.
